Tributyltin acrylate

Description

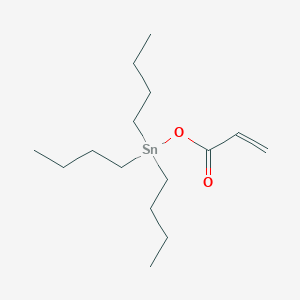

Structure

2D Structure

Properties

IUPAC Name |

tributylstannyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C3H4O2.Sn/c3*1-3-4-2;1-2-3(4)5;/h3*1,3-4H2,2H3;2H,1H2,(H,4,5);/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUXTNDMKYYZPR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)OC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28653-36-3 | |

| Record name | Stannane, tributyl[(1-oxo-2-propenyl)oxy]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28653-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9044796 | |

| Record name | (Acryloyloxy)(tributyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13331-52-7 | |

| Record name | Tributyltin acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13331-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributyltin acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013331527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Acryloyloxy)(tributyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (acryloyloxy)tributylstannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBUTYLTIN ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTF9X8069O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tributyltin acrylate CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tributyltin acrylate (TBTA) is an organotin compound recognized for its potent biocidal properties. Historically, its primary application was as an active ingredient in antifouling paints for marine vessels. This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, a representative synthesis protocol, toxicological profile, and standardized analytical methodologies for its detection and quantification. The information is intended to serve as a technical resource for professionals in research and development who may encounter or study this compound.

Chemical Identity and Properties

This compound is the formal ester formed between acrylic acid and a tributyltin moiety. Its unique chemical structure confers high efficacy as a biocide but also significant environmental and toxicological concerns.

Chemical Structure and Identifiers

-

IUPAC Name: Tributylstannyl prop-2-enoate

-

Synonyms: (Acryloyloxy)tributylstannane, Acrylic acid tributylstannyl ester, Stannane, (acryloyloxy)tributyl-, Tributylacryloyloxystannane[1][3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 361.11 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 69-70 °C | [3] |

| Flash Point | 76.0 °C | [3] |

| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol. | [3] |

| Stability | Light-sensitive. | [3] |

| Storage Temperature | Below 5 °C | [3] |

Synthesis of this compound

While specific, detailed industrial synthesis protocols are often proprietary, a common and logical laboratory-scale synthesis involves the esterification of acrylic acid with bis(tributyltin) oxide. This reaction is a condensation reaction where water is removed to drive the equilibrium towards the product.

Reaction Principle

The synthesis is based on the reaction between bis(tributyltin) oxide and acrylic acid, yielding this compound and water.

(C₄H₉)₃Sn-O-Sn(C₄H₉)₃ + 2 CH₂=CHCOOH → 2 (C₄H₉)₃SnOOCCH=CH₂ + H₂O

Detailed Experimental Protocol

Materials:

-

Bis(tributyltin) oxide (TBTO)

-

Acrylic acid (freshly distilled)

-

Toluene (anhydrous)

-

Hydroquinone (polymerization inhibitor)

-

Anhydrous sodium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Assemble a Dean-Stark apparatus with a 500 mL round-bottom flask, a reflux condenser, and a heating mantle with a magnetic stirrer. Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere to prevent moisture contamination.

-

Charging the Reactor: To the round-bottom flask, add bis(tributyltin) oxide (e.g., 0.1 mol), acrylic acid (e.g., 0.2 mol, ensuring a slight molar excess is avoided to prevent polymerization), a small amount of hydroquinone (e.g., 0.1 g) to inhibit polymerization of the acrylic acid and product, and 250 mL of anhydrous toluene.

-

Azeotropic Distillation: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reflux until the theoretical amount of water (e.g., 0.1 mol, approximately 1.8 mL) has been collected, indicating the completion of the reaction. This process can take several hours.

-

Work-up: Allow the reaction mixture to cool to room temperature. Transfer the solution to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution to remove any unreacted acrylic acid, followed by a wash with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

Purification: The resulting crude this compound can be further purified by vacuum distillation or recrystallization from a suitable solvent to yield the final product.

Safety Precautions: Organotin compounds are highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety goggles) must be worn.

Toxicological Profile

Tributyltin (TBT) compounds, including the acrylate, are known for their significant toxicity. The toxicity is primarily driven by the tributyltin cation.

-

Environmental Toxicity: TBT compounds are extremely toxic to aquatic organisms, even at very low concentrations.[4][5][6] They are persistent in the environment, particularly in sediments, and can bioaccumulate in the food chain.[7] A well-documented effect in marine gastropods is "imposex," the imposition of male sexual characteristics on females, which can lead to reproductive failure and population decline.[6]

-

Mammalian Toxicity: In mammals, tributyltin compounds are moderately toxic through oral and dermal routes of exposure.[4][5][6] They are potent immunotoxic agents, primarily affecting the thymus gland.[4]

-

Human Health Effects: Human exposure, often occupational, can lead to severe skin irritation.[5][6] TBT is also recognized as an endocrine-disrupting chemical, capable of interfering with hormonal systems.[6][7]

The logical relationship of TBT's impact from source to effect is visualized below.

Analytical Methodologies

The analysis of this compound and other organotin compounds in environmental and biological matrices is challenging due to their low concentrations and the need to distinguish between different organotin species. The general analytical workflow involves extraction, derivatization, separation, and detection.

Sample Preparation and Extraction

-

Water Samples: Solid-phase extraction (SPE) is commonly used to pre-concentrate organotins from water samples.

-

Sediment and Biological Tissues: Extraction is typically performed using an organic solvent (e.g., methanol, hexane) often with an acid and a complexing agent like tropolone. Sonication or mechanical shaking is used to enhance extraction efficiency.

Derivatization

Due to the low volatility of organotin compounds, a derivatization step is necessary for gas chromatography analysis. The most common method is ethylation using sodium tetraethylborate (NaBEt₄), which converts the ionic organotin species into their more volatile ethylated analogues.

Separation and Detection

Gas chromatography (GC) is the most widely used technique for separating different organotin species. Common detectors include:

-

Flame Photometric Detector (FPD): Offers good sensitivity and selectivity for tin compounds.

-

Mass Spectrometry (MS): Provides high selectivity and structural information, allowing for positive identification and quantification, often using isotope dilution techniques for high accuracy.

High-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) is another powerful technique that often does not require a derivatization step.

Detailed Experimental Protocol: GC-MS Analysis of TBT in Sediment

Materials and Reagents:

-

Methanol (HPLC grade)

-

Hexane (HPLC grade)

-

Acetic acid (glacial)

-

Tropolone

-

Sodium tetraethylborate (NaBEt₄) solution (2% w/v in methanol)

-

Sodium acetate buffer (pH 5)

-

Anhydrous sodium sulfate

-

Certified reference material (for method validation)

-

Ultrasonic bath

-

Centrifuge

-

GC-MS system

Procedure:

-

Extraction:

-

Weigh approximately 2 g of freeze-dried and homogenized sediment into a centrifuge tube.

-

Add 10 mL of a methanol/acetic acid mixture containing tropolone.

-

Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Centrifuge the sample and carefully decant the supernatant into a clean flask.

-

Repeat the extraction process twice more, combining the supernatants.

-

-

Phase Separation:

-

Add an equal volume of aqueous sodium chloride solution to the combined extract.

-

Extract the organotins into hexane by vigorous shaking in a separatory funnel.

-

Collect the hexane layer and dry it by passing it through a column of anhydrous sodium sulfate.

-

-

Derivatization:

-

Reduce the volume of the hexane extract to approximately 1 mL under a gentle stream of nitrogen.

-

Add 5 mL of sodium acetate buffer.

-

Add 1 mL of the 2% sodium tetraethylborate solution.

-

Shake the mixture for 30 minutes to allow for the ethylation reaction to complete.

-

-

Final Extraction and Concentration:

-

Extract the ethylated derivatives into a small volume of hexane.

-

Concentrate the final hexane extract to the desired volume (e.g., 200 µL) for GC-MS analysis.

-

-

GC-MS Analysis:

-

Inject 1 µL of the final extract into the GC-MS system.

-

Use a temperature program that allows for the separation of the ethylated butyltin species.

-

Monitor characteristic ions for each compound for identification and quantification.

-

The following diagram illustrates the general experimental workflow for the analysis of tributyltin.

Conclusion

This compound is a compound of significant industrial history and environmental concern. Its effective biocidal properties are counterbalanced by its high toxicity to non-target organisms and its persistence in the environment. A thorough understanding of its chemical properties, synthesis, and analytical detection methods, as outlined in this guide, is essential for researchers and professionals dealing with environmental monitoring, toxicology, and the development of safer alternatives. The stringent regulations now in place globally reflect the serious risks associated with this compound.

References

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. Preparation method of tributyltin chloride - Eureka | Patsnap [eureka.patsnap.com]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Tributyltin chloride - Wikipedia [en.wikipedia.org]

- 6. US20120123148A1 - Composition including dialkyl tin oxide and use thereof as a transesterification catalyst for the synthesis of (meth) acrylic esters - Google Patents [patents.google.com]

- 7. Tributyltin - Wikipedia [en.wikipedia.org]

Synthesis and Characterization of Tributyltin Acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tributyltin acrylate (TBTA). It is intended for an audience with a background in chemistry and pharmacology, including researchers, scientists, and professionals in drug development. This document details experimental protocols, presents quantitative data in a structured format, and visualizes key pathways and workflows.

Introduction

This compound (TBTA) is an organotin compound that incorporates both a tributyltin moiety and an acrylate functional group. Organotin compounds have been extensively studied for their diverse biological activities, while the acrylate motif is a versatile building block in polymer chemistry and drug design. The unique combination of these two components in TBTA suggests a potential for interesting chemical and biological properties. This guide outlines the primary methods for its synthesis and the analytical techniques used for its characterization.

Synthesis of this compound

Two primary synthetic routes for this compound are detailed below: the direct esterification of acrylic acid with bis(tributyltin) oxide and the transesterification of an alkyl acrylate.

Experimental Protocol 1: Direct Esterification

This method involves the reaction of bis(tributyltin) oxide with acrylic acid. The reaction proceeds via the formation of a tin-oxygen bond, with the removal of water as a byproduct.

Materials:

-

Bis(tributyltin) oxide, (Bu₃Sn)₂O

-

Acrylic acid, CH₂=CHCOOH

-

Toluene (or another suitable solvent for azeotropic water removal)

-

Dean-Stark apparatus

-

Reaction flask, condenser, and heating mantle

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add bis(tributyltin) oxide (1 equivalent) and toluene.

-

Slowly add acrylic acid (2 equivalents) to the stirred solution.

-

Heat the reaction mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be further purified by vacuum distillation.

Experimental Protocol 2: Transesterification

Transesterification offers an alternative route, typically involving the reaction of a light alcohol acrylate (e.g., ethyl acrylate) with a tin alkoxide or oxide in the presence of a catalyst.

Materials:

-

Ethyl acrylate, CH₂=CHCOOCH₂CH₃

-

Tributyltin oxide or a corresponding tributyltin alkoxide

-

Organotin or titanate catalyst (e.g., dibutyltin oxide, 2-octyl titanate)

-

Polymerization inhibitor (e.g., hydroquinone)

-

Reaction flask, distillation column, condenser, and heating mantle

Procedure:

-

Charge a reaction flask with ethyl acrylate, tributyltin oxide (or alkoxide), and a polymerization inhibitor.

-

Add the transesterification catalyst to the mixture. The amount of catalyst typically ranges from 0.5% to 5.0% of the total mass of the reactants.

-

Heat the mixture to a temperature of 90-130°C.

-

The lower-boiling ethanol produced during the reaction is continuously removed by distillation, driving the equilibrium towards the formation of this compound.

-

Monitor the reaction progress by analyzing the composition of the distillate (e.g., by gas chromatography).

-

Once the reaction is complete, the crude product is purified by vacuum distillation to remove any remaining starting materials and catalyst residues.

Experimental Workflow for Synthesis

Caption: Synthetic routes to this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of TBTA.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Tributyl Group | ||

| Sn-CH₂ | 1.10 - 1.30 (t) | 16 - 18 |

| Sn-CH₂-CH₂ | 1.45 - 1.65 (m) | 27 - 29 |

| Sn-(CH₂)₂-CH₂ | 1.25 - 1.45 (m) | 26 - 28 |

| Sn-(CH₂)₃-CH₃ | 0.85 - 0.95 (t) | 13 - 14 |

| Acrylate Group | ||

| =CH₂ (cis to C=O) | 5.80 - 5.90 (dd) | 128 - 130 |

| =CH₂ (trans to C=O) | 6.35 - 6.45 (dd) | |

| -CH= | 6.05 - 6.15 (dd) | 130 - 132 |

| C=O | - | 165 - 167 |

Note: The predicted chemical shifts are based on data from analogous compounds, including tributyltin methacrylate and various acrylate esters. Actual experimental values may vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C=O (ester) | Stretching | ~1720 - 1740 |

| C=C (alkene) | Stretching | ~1635 |

| C-H (alkane) | Stretching | ~2850 - 2960 |

| C-O (ester) | Stretching | ~1150 - 1250 |

| =C-H | Out-of-plane bending | ~810 |

| Sn-C | Stretching | ~500 - 600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of TBTA. In electron ionization (EI) mode, tributyltin compounds typically show a characteristic loss of butyl groups.

Table 3: Expected Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₃₀O₂Sn |

| Molecular Weight | 361.11 g/mol |

| Expected m/z Fragments (EI-MS) | |

| [M - C₄H₉]⁺ | 304 |

| [M - 2(C₄H₉)]⁺ | 247 |

| [M - 3(C₄H₉)]⁺ | 190 |

| [Sn(C₄H₉)₂]⁺ | 235 |

| [SnC₄H₉]⁺ | 177 |

| [Sn]⁺ | 120 |

Biological Activity and Signaling Pathways

Tributyltin compounds are known to be biologically active and can interact with various cellular signaling pathways. While specific studies on this compound are limited, the known effects of the tributyltin moiety provide insight into its potential mechanisms of action.

Retinoid X Receptor (RXR) Agonism

Tributyltin compounds have been identified as agonists of the Retinoid X Receptor (RXR).[1][2][3] RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), to regulate gene expression involved in various physiological processes.

Caption: RXR signaling pathway activated by tributyltin.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Studies have shown that tributyltin compounds can activate components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway is crucial for regulating cellular processes like proliferation, differentiation, and apoptosis.

Caption: MAPK signaling pathway modulated by tributyltin.

Relevance to Drug Development

While this compound itself is not currently a therapeutic agent, its constituent parts and its known biological activities suggest areas of potential interest for drug development.

-

Organotin Compounds in Oncology: Several organotin compounds have been investigated for their anticancer properties. Their ability to induce apoptosis in cancer cells makes them a subject of ongoing research in medicinal chemistry.

-

Acrylate Derivatives as Warheads: The acrylate moiety can act as a Michael acceptor, enabling it to form covalent bonds with biological nucleophiles, such as cysteine residues in proteins. This property is utilized in the design of targeted covalent inhibitors for various enzymes.

-

Targeting RXR and MAPK Pathways: The signaling pathways modulated by tributyltin compounds are significant targets in drug discovery. RXR agonists are being explored for the treatment of cancer and metabolic diseases.[4] Similarly, inhibitors of the MAPK pathway are a major focus in oncology.[1]

The dual functionality of this compound, with a biologically active organometallic component and a potentially reactive acrylate group, presents a unique chemical scaffold that could be explored for the development of novel therapeutic agents. However, the inherent toxicity of tributyltin compounds is a significant hurdle that would need to be addressed through medicinal chemistry efforts to enhance selectivity and reduce off-target effects.

Conclusion

This technical guide has provided detailed methodologies for the synthesis of this compound and a comprehensive overview of its characterization using modern analytical techniques. The exploration of its interaction with key biological signaling pathways, such as the RXR and MAPK pathways, opens avenues for further research into its potential applications. While challenges related to toxicity exist, the unique chemical nature of this compound warrants further investigation within the broader context of medicinal chemistry and drug development.

References

Molecular structure and formula of tributyltin acrylate

An In-depth Technical Guide to Tributyltin Acrylate

This guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of this compound. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed technical information on this organotin compound.

Molecular Identity and Structure

This compound is an organotin compound featuring a tributylstannyl group ester-linked to an acrylate moiety. The tin atom is covalently bonded to three butyl chains and an oxygen atom of the acrylate group.

Chemical Formula: C₁₅H₃₀O₂Sn[1][2][3][4]

Molecular Structure Diagram: The structure consists of a central tin (Sn) atom bonded to three butyl (-C₄H₉) groups and the oxygen of an acrylate group (-O-CO-CH=CH₂).

Caption: 2D representation of the this compound molecular structure.

Physicochemical and Identification Data

The key properties and identifiers for this compound are summarized in the table below. This data is essential for material handling, characterization, and regulatory compliance.

| Property | Value | Reference |

| CAS Number | 13331-52-7 | [1][2][3] |

| Molecular Weight | 361.11 g/mol | [3] |

| Synonyms | (Acryloyloxy)tributylstannane, Tributylstannyl acrylate, TRIBUTYL TIN ACRYLATE | [1][2][3] |

| Appearance | White to Off-White Solid | [3] |

| Melting Point | 69-70 °C | [3] |

| Flash Point | 76.0 °C | [3] |

| Solubility | Chloroform (Sparingly), Methanol (Slightly) | [3] |

| Stability | Light Sensitive | [3] |

| Storage Temperature | Below 5 °C | [3] |

Experimental Protocols: Synthesis

While a specific, detailed experimental protocol for this compound was not found in the reviewed literature, a general synthesis method can be inferred from the preparation of the closely related compound, tributyltin methacrylate.[5] The synthesis typically involves the reaction of bis(tributyltin) oxide (TBTO) with acrylic acid.

General Reaction: (C₄H₉)₃Sn-O-Sn(C₄H₉)₃ + 2 CH₂=CHCOOH → 2 (C₄H₉)₃SnOOCCH=CH₂ + H₂O

Experimental Workflow: The following diagram illustrates a generalized workflow for this synthesis. The process involves the controlled addition of the acid to the tin precursor, followed by purification steps to isolate the final product.

Caption: Generalized experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

-

¹H NMR: The spectrum would be characterized by complex multiplets in the 0.9-1.6 ppm range corresponding to the protons of the three butyl groups. The vinylic protons of the acrylate group would appear as distinct signals in the 5.8-6.5 ppm region.

-

¹³C NMR: Signals for the butyl carbons would be expected between approximately 13 and 29 ppm. The carbonyl carbon of the ester would produce a signal in the 165-175 ppm range, while the vinylic carbons would appear around 128-132 ppm.

-

FTIR (Infrared Spectroscopy): Key absorption bands would include a strong C=O stretching vibration for the ester carbonyl group (around 1720-1740 cm⁻¹), C=C stretching from the acrylate group (around 1630-1640 cm⁻¹), and strong C-H stretching bands from the butyl groups (below 3000 cm⁻¹). The Sn-O bond would also have a characteristic absorption in the lower frequency region.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Tributyltin Acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyltin acrylate (TBTA) is an organotin compound characterized by a tributyltin group covalently bonded to an acrylate moiety. Historically, it has been a key component in antifouling paints for marine vessels, leveraging the biocidal properties of the tributyltin (TBT) cation to prevent the growth of marine organisms on ship hulls.[1] While its use has been largely curtailed due to significant environmental toxicity, the unique chemical properties and potent biological activity of TBTA and related organotin compounds continue to make them subjects of intense research, particularly in the fields of toxicology, environmental science, and pharmacology. The tributyltin moiety is a potent endocrine disruptor, and understanding its interaction with biological systems at a molecular level is crucial for assessing its environmental impact and for the development of related organometallic compounds. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and an examination of its primary biological signaling pathways.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, application, and understanding its environmental fate.

| Property | Value | Reference(s) |

| CAS Number | 13331-52-7 | [2] |

| Chemical Formula | C₁₅H₃₀O₂Sn | [2][3] |

| Molecular Weight | 361.11 g/mol | [4][5] |

| Appearance | White to Off-White Solid | [5] |

| Melting Point | 69-70 °C | [5] |

| Flash Point | 76.0 °C | [5] |

| Solubility | Sparingly soluble in Chloroform, Slightly soluble in Methanol. | [5] |

| Stability | Light sensitive. | [5] |

| Reactivity | Reacts with aqueous acid (hydrolysis). | [5] |

Chemical Synthesis and Purification

The most common method for synthesizing this compound is through the esterification of bis(tributyltin) oxide with acrylic acid. This reaction involves the formation of the ester linkage with the concurrent removal of water.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound via the Dean-Stark azeotropic distillation method to remove water produced during the esterification reaction.[6][7]

-

Reagents and Equipment:

-

Bis(tributyltin) oxide (TBTO)

-

Acrylic acid (inhibitor stabilized)

-

Toluene (or another suitable solvent for azeotropic distillation)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Rotary evaporator

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add bis(tributyltin) oxide (1.0 equivalent).

-

Add toluene to the flask to create a stirrable solution.

-

Charge the flask with acrylic acid (2.0 equivalents). A slight excess of the acid can be used to ensure complete reaction of the TBTO.

-

Assemble the Dean-Stark apparatus and reflux condenser on the flask.

-

Heat the reaction mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

-

Continue the reflux for 6-8 hours, or until the stoichiometric amount of water (0.5 equivalents relative to acrylic acid) has been collected, indicating the reaction is complete.[6]

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a single-neck round-bottom flask and remove the toluene solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product is an oil or solid which can then be purified.

-

Experimental Protocol: Purification by Recrystallization

Recrystallization is a suitable method for purifying solid this compound from non-volatile impurities.[8][9]

-

Reagents and Equipment:

-

Crude this compound

-

Suitable recrystallization solvent (e.g., a mixed solvent system like hexane/ethyl acetate or methanol/water might be effective)

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter flask

-

Vacuum source

-

-

Procedure:

-

Transfer the crude this compound to an Erlenmeyer flask.

-

Add a minimal amount of the chosen hot solvent (or the more soluble solvent of a mixed pair) to just dissolve the solid.

-

If using a mixed solvent system, add the less soluble solvent dropwise until the solution becomes slightly turbid. Reheat to clarify.

-

Allow the flask to cool slowly to room temperature, undisturbed, to promote the formation of large crystals.

-

Further cool the flask in an ice bath to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

-

References

- 1. Prenatal Exposure to the Environmental Obesogen Tributyltin Predisposes Multipotent Stem Cells to Become Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tributyltin Differentially Promotes Development of a Phenotypically Distinct Adipocyte - PMC [pmc.ncbi.nlm.nih.gov]

- 3. www2.mst.dk [www2.mst.dk]

- 4. The environmental obesogen tributyltin chloride acts via peroxisome proliferator activated receptor gamma to induce adipogenesis in murine 3T3-L1 preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tributyltin induces oxidative damage, inflammation and apoptosis via disturbance in blood-brain barrier and metal homeostasis in cerebral cortex of rat brain: an in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. ukm.my [ukm.my]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. How To [chem.rochester.edu]

An In-depth Technical Guide to the Hydrolysis and Degradation Pathways of Tributyltin Acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological degradation pathways of tributyltin acrylate (TBTA). It details the hydrolysis of the ester linkage, the subsequent degradation of the tributyltin (TBT) moiety, and the presumed fate of the acrylate group. This document summarizes key quantitative data, outlines detailed experimental protocols for studying these processes, and provides visual representations of the degradation pathways and experimental workflows.

Introduction

This compound (TBTA) is an organotin compound that has been utilized in various industrial applications, most notably as a biocide in antifouling paints for marine vessels. Its efficacy is derived from the slow hydrolysis and subsequent release of the toxic tributyltin (TBT) moiety. However, the persistence and high toxicity of TBT and its degradation products to non-target aquatic organisms have raised significant environmental concerns, leading to restrictions on its use.[1] Understanding the hydrolysis and degradation pathways of TBTA is crucial for assessing its environmental fate, toxicity, and for the development of safer alternatives.

This guide will explore the primary degradation mechanisms of TBTA, which are initiated by the hydrolysis of its ester bond. This abiotic process is followed by both abiotic and biotic degradation of the resulting TBT cation and the acrylic acid.

Hydrolysis of this compound

The principal initial degradation step for this compound in an aqueous environment is the hydrolysis of the ester linkage. This reaction cleaves the molecule into tributyltin hydroxide (or the corresponding tributyltin cation) and acrylic acid.

Hydrolysis Mechanism

The hydrolysis of the ester in TBTA is susceptible to catalysis under both acidic and basic conditions, with base-catalyzed hydrolysis being significantly faster.[2] The generally accepted mechanism for base-catalyzed ester hydrolysis (saponification) involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester group. This is followed by the formation of a tetrahedral intermediate, which then collapses to form a carboxylate anion (acrylate) and a leaving group, in this case, the tributyltin moiety which subsequently forms tributyltin hydroxide in the presence of water.

Caption: Base-catalyzed hydrolysis of this compound.

Degradation Pathways of Tributyltin (TBT)

Following its release from the acrylate moiety, the tributyltin cation undergoes a stepwise degradation process involving the sequential loss of its butyl groups. This process, known as debutylation, can be mediated by both biotic and abiotic factors. The toxicity of the resulting organotin compounds generally decreases with the number of alkyl groups.

Abiotic Degradation

Abiotic degradation of TBT primarily occurs through photolysis (degradation by sunlight). In the presence of UV light, the carbon-tin bonds in the TBT molecule can be cleaved, leading to the formation of dibutyltin (DBT), monobutyltin (MBT), and eventually inorganic tin.[3] The rate and extent of photodegradation are influenced by environmental factors such as water turbidity, depth, and the presence of photosensitizing substances.[4]

Biotic Degradation

Microorganisms, including bacteria, algae, and fungi, play a significant role in the degradation of TBT in aquatic environments.[5][6] The primary biotic degradation pathway is also a sequential debutylation process. Microbes can metabolize TBT to DBT and then to MBT, ultimately leading to the formation of less toxic inorganic tin compounds. The rate of microbial degradation is dependent on factors such as temperature, pH, oxygen availability, and the specific microbial communities present in the environment.

Caption: Overall degradation pathway of this compound.

Fate of the Acrylate Moiety

Upon hydrolysis of TBTA, acrylic acid is released into the environment. Acrylic acid and its esters are known to be biodegradable in aquatic environments.[7] Microorganisms can utilize acrylic acid as a carbon source, ultimately metabolizing it to carbon dioxide and water under aerobic conditions.[8]

Quantitative Data

The following table summarizes available quantitative data related to the degradation of tributyltin and acrylate compounds. Data for this compound specifically is limited; therefore, data for closely related compounds are included for reference.

| Parameter | Compound | Value | Conditions | Reference |

| Hydrolysis Half-Life (t½) | Tributyltin Chloride | 13.6 years | Artificial seawater | [9] |

| Biodegradability | Ethyl Acrylate | 77% in 5 days | BOD5 test | [7] |

| Biodegradability | Butyl Acrylate | 56% in 5 days | BOD5 test | [7] |

| Biodegradability | Acrylic Acid | 81% in 28 days | OECD 301D | [7] |

| Photodegradation | Tributyltin (TBT) | 99.8% degradation in 30 min | In water with TiO₂ photocatalyst | [3] |

| Half-Life in Sediment | Tributyltin (TBT) | Approx. 2 years | Marine sediment | [1] |

Experimental Protocols

This section outlines methodologies for studying the hydrolysis and degradation of this compound.

Protocol for Determining Hydrolysis Rate of this compound

This protocol is adapted from general procedures for determining ester hydrolysis kinetics.[7][10]

Objective: To determine the rate constant for the hydrolysis of TBTA under controlled pH and temperature.

Materials:

-

This compound (TBTA)

-

Buffer solutions of various pH (e.g., pH 4, 7, 9)

-

Constant temperature water bath

-

Volumetric flasks and pipettes

-

Quenching solution (e.g., ice-cold acetonitrile)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

-

Analytical standards of TBTA and acrylic acid

Procedure:

-

Prepare stock solutions of TBTA in a suitable solvent (e.g., acetonitrile).

-

Equilibrate buffer solutions to the desired temperature in the water bath.

-

Initiate the reaction by adding a known amount of the TBTA stock solution to the temperature-equilibrated buffer solution in a sealed reaction vessel. Start a timer immediately.

-

At predetermined time intervals, withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a known volume of the quenching solution. This stops the hydrolysis by rapidly cooling and diluting the sample.

-

Analyze the quenched samples by HPLC to determine the concentration of the remaining TBTA and the formed acrylic acid.

-

Plot the concentration of TBTA versus time and apply appropriate kinetic models (e.g., pseudo-first-order) to determine the hydrolysis rate constant (k).

References

- 1. Tributyltin - Wikipedia [en.wikipedia.org]

- 2. Tributyltin methacrylate | C16H32O2Sn | CID 16682828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Study of photocatalytic degradation of tributyltin, dibutylin and monobutyltin in water and marine sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nitt.edu [nitt.edu]

- 5. Tri-n-butyltin Degradation Pathway [eawag-bbd.ethz.ch]

- 6. researchgate.net [researchgate.net]

- 7. rkmvccrahara.org [rkmvccrahara.org]

- 8. Current status on the biodegradability of acrylic polymers: microorganisms, enzymes and metabolic pathways involved - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cpsm.kpi.ua [cpsm.kpi.ua]

- 10. researchgate.net [researchgate.net]

Solubility Profile of Tributyltin Acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tributyltin acrylate in various solvents. Due to its use in applications such as antifouling coatings and its toxicological significance, understanding its solubility is crucial for environmental fate modeling, formulation development, and toxicological studies. This document compiles available solubility data, outlines experimental protocols for its determination, and illustrates relevant biological pathways and experimental workflows.

Quantitative Solubility Data

Quantitative solubility data for this compound is not extensively available in the public domain. However, based on information for closely related organotin compounds and general principles of solubility, a qualitative and estimated quantitative profile can be constructed. Tributyltin compounds are generally characterized by their lipophilic nature, leading to low solubility in water and higher solubility in non-polar organic solvents.[1][2]

The following table summarizes the available qualitative and quantitative solubility data for this compound and the closely related tributyltin methacrylate.

| Solvent | Chemical Formula | Type | This compound Solubility | Tributyltin Methacrylate Solubility | Citation(s) |

| Water | H₂O | Protic, Polar | Low (estimated) | ~13 mg/L | [3] |

| Methanol | CH₃OH | Protic, Polar | Slightly Soluble | Not available | [4] |

| Chloroform | CHCl₃ | Aprotic, Polar | Sparingly Soluble | Not available | [4] |

| Ethanol | C₂H₅OH | Protic, Polar | Soluble (inferred) | Not available | [5] |

| Heptane | C₇H₁₆ | Aprotic, Non-polar | Soluble (inferred) | Not available | [5] |

| Benzene | C₆H₆ | Aprotic, Non-polar | Soluble (inferred) | Not available | [5] |

| Toluene | C₇H₈ | Aprotic, Non-polar | Soluble (inferred) | Not available | [5] |

Note: The solubility of this compound in ethanol, heptane, benzene, and toluene is inferred from the reported solubility of tributyltin chloride, a structurally similar organotin compound.[5] Precise quantitative values require experimental determination.

Experimental Protocols

The determination of the solubility of a sparingly soluble compound like this compound requires a precise and well-controlled methodology. The following protocol is a generalized approach based on the shake-flask method, which is a common technique for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed, airtight container (e.g., a screw-cap vial). The excess solid is necessary to ensure that the solution reaches saturation.

-

Place the container in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. Preliminary studies may be needed to determine the time to reach equilibrium.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the suspension to settle.

-

To separate the saturated solution from the excess solid, centrifuge the sample at a high speed.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

-

Sample Preparation for Analysis:

-

Filter the collected supernatant through a syringe filter to remove any remaining particulate matter.

-

Dilute the filtered, saturated solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the standard solutions using a calibrated HPLC or GC method to generate a standard curve.

-

Analyze the diluted sample solution under the same conditions.

-

Determine the concentration of this compound in the diluted sample by comparing its response to the standard curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

The resulting concentration is the solubility of this compound in the solvent at the specified temperature.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Hypothetical Signaling Pathway for Tributyltin Toxicity

Tributyltin compounds are known to exert their toxicity through various mechanisms, including endocrine disruption and the induction of apoptosis. The following diagram illustrates a simplified, hypothetical signaling pathway.

Caption: Simplified signaling pathway for tributyltin-induced cellular toxicity.

References

- 1. Tributyltin - Wikipedia [en.wikipedia.org]

- 2. Tributyltin methacrylate | C16H32O2Sn | CID 16682828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. iscientific.org [iscientific.org]

- 4. healthandenvironment.org [healthandenvironment.org]

- 5. Butyl Acrylate | C7H12O2 | CID 8846 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Tributyltin Acrylate as an Endocrine Disruptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyltin (TBT) compounds, including tributyltin acrylate (CAS No: 13331-52-7), are organotin chemicals historically used as biocides in antifouling paints for marine vessels.[1][2] While effective in preventing biofouling, TBT leaches into the aquatic environment, where it persists and bioaccumulates in organisms, posing significant toxicological risks.[3][4] TBT is now recognized as a potent endocrine-disrupting chemical (EDC) and a paradigmatic "obesogen"—a xenobiotic that perturbs lipid metabolism and promotes adiposity.[5][6]

This technical guide provides an in-depth examination of the molecular mechanisms underlying TBT's endocrine-disrupting activity, summarizes key quantitative data, and details relevant experimental protocols for its assessment. The primary focus is on its interaction with nuclear receptor signaling pathways, which is central to its biological effects.

Chemical Profile: this compound

-

CAS Number: 13331-52-7[7]

-

Molecular Weight: 361.11 g/mol [8]

-

Note: The biological activity of this compound is primarily attributed to the tributyltin (TBT) cation, which is the moiety discussed in the context of endocrine disruption throughout this document.

Core Mechanism of Endocrine Disruption: Nuclear Receptor Activation

TBT exerts its primary endocrine-disrupting effects by targeting and activating specific nuclear receptors, namely the Retinoid X Receptors (RXRs) and Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ.[9] TBT is a dual agonist of the RXR-PPARγ heterodimer, a key transcriptional regulator of adipogenesis and lipid metabolism.[5][10]

Interaction with the RXR-PPARγ Heterodimer

The RXR-PPARγ heterodimer is considered a "permissive" heterodimer, meaning it can be activated by an agonist for either receptor partner.[10][11] TBT has the unique ability to bind to both.[10] However, a significant portion of its activity is mediated through its high-affinity interaction with RXR.[12][13]

Structural studies have revealed that TBT forms a covalent bond between its tin atom and a specific cysteine residue (Cys 432) within the ligand-binding domain of RXRα.[12][13] This covalent interaction accounts for its potent, high-affinity binding (Kd ≈ 12.5 nM) and subsequent activation of the receptor at nanomolar concentrations.[12] Upon binding, the receptor complex undergoes a conformational change, releases corepressors, and recruits coactivators, initiating the transcription of target genes involved in adipocyte differentiation.[5][12]

Signaling Pathway Diagram

The diagram below illustrates the molecular initiating event and downstream consequences of TBT exposure. TBT enters the cell and translocates to the nucleus, where it binds to the RXR-PPARγ heterodimer, triggering a transcriptional cascade that favors adipogenesis over osteogenesis.

Caption: TBT binds the RXR-PPARγ heterodimer, initiating transcription of adipogenic genes.

Physiological Consequences of TBT Exposure

The activation of the RXR-PPARγ pathway by TBT leads to significant and well-documented physiological changes, establishing it as a potent obesogen and a disruptor of multiple endocrine axes.

Obesogenic Effects

TBT's activation of PPARγ, the master regulator of adipogenesis, promotes the differentiation of multipotent stromal cells (MSCs), such as those in bone marrow and adipose tissue, into adipocytes (fat cells) rather than osteoblasts (bone cells).[6][10][14] Prenatal exposure to TBT has been shown to epigenetically reprogram stem cells, predisposing them to an adipogenic lineage, leading to increased adipose mass in adulthood.[6] This obesogenic effect has been demonstrated in cell culture models and in vivo in vertebrates like mice and frogs.[6]

Caption: Logical flow from TBT's molecular action to its obesogenic effect on the organism.

Reproductive and Developmental Toxicity

TBT is infamous for inducing "imposex"—the imposition of male sexual characteristics, such as a penis and vas deferens, on female gastropods.[1][15] This effect, which can lead to sterility and population decline, is triggered by TBT at extremely low, environmentally relevant concentrations (ng/L range).[1][16] In vertebrates, TBT disrupts the hypothalamic-pituitary-gonadal (HPG) axis, leading to irregular estrous cycles, reduced fertility, and abnormal gonad development.[17][18] It can also promote masculinization in fish by inhibiting the aromatase enzyme, which converts androgens to estrogens.[19][20]

Thyroid System Disruption

Studies have demonstrated that TBT also interferes with the thyroid hormone system. In vivo exposure in mice has been shown to decrease serum levels of thyroid hormones (T3/T4) while increasing thyroid-stimulating hormone (TSH), indicative of a hypothyroidal effect.[21] TBT can also induce oxidative stress in the thyroid gland, potentially mediated by estrogen receptor alpha (ERα) pathways.[22]

Quantitative Data Summary

The following tables summarize key quantitative data on the biological activity and toxicity of tributyltin.

Table 1: In Vitro Activity of Tributyltin

| Parameter | Receptor/System | Value | Species | Reference(s) |

|---|---|---|---|---|

| Binding Affinity (Kd) | Retinoid X Receptor (RXR) | ~12.5 nM | Human | [12] |

| EC50 (Adipogenesis) | BMS2 Stromal Cells | ~10 nM | Mouse | [10] |

| EC50 (PPARγ Transactivation) | PPARγ Reporter Assay | ~10 nM | Human/Mouse |[10] |

Table 2: In Vivo Effects of Tributyltin in Vertebrates

| Effect | Dose | Species | Reference(s) |

|---|---|---|---|

| Hypothyroidal Effects | 0.5 - 50 µg/kg/day | Mouse | [21] |

| Thyroid Oxidative Stress | 200 - 1000 ng/kg/day | Rat | [22] |

| Reproductive Irregularities | 500 ng/kg/day | Mouse | [23] |

| HPG Axis Disruption | 100 ng/kg/day | Rat | [17] |

| Embryo Masculinization | 100 ng/L (in water) | Zebrafish |[19] |

Table 3: Ecotoxicological Data for Tributyltin

| Endpoint | Organism | Value (µg/L) | Reference(s) |

|---|---|---|---|

| 96-hr LC50 | Freshwater Fish | 2.6 - 13 | |

| 21-day LOEC (Reproduction) | Daphnia magna | 0.2 | |

| Chronic LOEC (Growth) | Fathead Minnow | 0.08 | |

| Imposex Induction | Dog-whelk (Nucella lapillus) | 0.019 |

| Reduced Reproduction | Dog-whelk (Nucella lapillus) | 0.003 - 0.005 | |

Key Experimental Protocols

Assessing the endocrine-disrupting potential of compounds like TBT requires a suite of in vitro and in vivo assays. Below are generalized methodologies for key experiments.

General Experimental Workflow

The following diagram outlines a typical workflow for the in vitro characterization of a potential endocrine disruptor like TBT.

Caption: A generalized workflow for in vitro assessment of TBT's endocrine effects.

Protocol: Reporter Gene (Transactivation) Assay

This assay measures the ability of a compound to activate a specific nuclear receptor and drive the expression of a reporter gene (e.g., luciferase).

-

Cell Culture: Plate cells (e.g., HeLa or HEK293) in appropriate multi-well plates. These cells lack endogenous receptors of interest, providing a null background.

-

Transfection: Co-transfect cells with two plasmids:

-

An expression vector containing the full-length cDNA for the nuclear receptor of interest (e.g., hPPARγ or hRXRα).

-

A reporter vector containing a promoter with multiple copies of the receptor's specific response element (e.g., PPRE) upstream of a reporter gene (e.g., firefly luciferase).

-

A third plasmid expressing a control reporter (e.g., Renilla luciferase) is often included to normalize for transfection efficiency.

-

-

Treatment: After allowing for plasmid expression (typically 24 hours), replace the medium with one containing various concentrations of TBT, a positive control (e.g., Rosiglitazone for PPARγ), and a vehicle control (e.g., DMSO).

-

Incubation: Incubate cells for an additional 18-24 hours.

-

Lysis and Measurement: Lyse the cells and measure the activity of both the experimental and control reporters using a luminometer and appropriate reagents (e.g., Dual-Luciferase® Reporter Assay System).

-

Data Analysis: Normalize the experimental reporter activity to the control reporter activity. Plot the normalized activity against the logarithm of TBT concentration to determine EC50 values.

Protocol: In Vitro Adipogenesis Assay

This assay assesses a compound's ability to induce the differentiation of preadipocyte or multipotent stromal cells into mature, lipid-accumulating adipocytes.

-

Cell Culture: Plate preadipocytes (e.g., 3T3-L1) or MSCs in multi-well plates and grow to confluence.

-

Initiation of Differentiation: Two days post-confluence, replace the growth medium with a differentiation medium. This typically contains a standard adipogenic cocktail (e.g., insulin, dexamethasone, IBMX) or can be a basal medium for testing the compound's intrinsic activity.

-

Treatment: Add various concentrations of TBT, a positive control (e.g., Rosiglitazone), and a vehicle control to the differentiation medium.

-

Differentiation Period: Culture the cells for 8-12 days, replenishing the medium with fresh compound every 2-3 days.

-

Staining: After the differentiation period, wash the cells with PBS, fix with 10% formalin, and stain for lipid accumulation using Oil Red O solution.

-

Quantification:

-

Microscopy: Visualize and image the stained lipid droplets.

-

Extraction: After staining, elute the dye from the cells using isopropanol and measure its absorbance at ~500 nm with a spectrophotometer to quantify the extent of lipid accumulation.

-

-

Data Analysis: Plot absorbance values against compound concentration to generate a dose-response curve.

Conclusion

This compound, through its active TBT moiety, is a powerful endocrine disruptor with a well-defined molecular mechanism centered on the aberrant activation of the RXR-PPARγ nuclear receptor heterodimer. This interaction establishes TBT as a potent environmental obesogen, capable of reprogramming stem cell fate to favor adipogenesis. Its profound effects on reproductive health, exemplified by imposex in mollusks, and its disruption of the thyroid axis underscore its broad impact on endocrine physiology. The high toxicity and activity of TBT at very low, environmentally relevant concentrations highlight the significant risk it poses to both wildlife and potentially human health. The experimental frameworks detailed herein provide robust methods for identifying and characterizing such unconventional endocrine disruptors.

References

- 1. TBT and Imposex - Coastal Wiki [coastalwiki.org]

- 2. healthandenvironment.org [healthandenvironment.org]

- 3. Tributyltin - Wikipedia [en.wikipedia.org]

- 4. Tributyltin compounds (EHC 116, 1990) [inchem.org]

- 5. The obesogen tributyltin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. pschemicals.com [pschemicals.com]

- 8. This compound | 13331-52-7 [amp.chemicalbook.com]

- 9. Tributyltin: Advancing the Science on Assessing Endocrine Disruption with an Unconventional Endocrine-Disrupting Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tributyltin engages multiple nuclear receptor pathways and suppresses osteogenesis in bone marrow multipotent stromal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. blumberg-lab.bio.uci.edu [blumberg-lab.bio.uci.edu]

- 12. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of RXR-PPAR heterodimers by organotin environmental endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Imposex and novel mechanisms of reproductive failure induced by tributyltin (TBT) in the freshwater snail Pomacea canaliculata | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 16. bioflux.com.ro [bioflux.com.ro]

- 17. Environmental obesogen tributyltin chloride leads to abnormal hypothalamic-pituitary-gonadal axis function by disruption in kisspeptin/leptin signaling in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The obesogen tributyltin induces abnormal ovarian adipogenesis in adult female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Tributyltin and Zebrafish: Swimming in Dangerous Water - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Disruption of thyroid hormone functions by low dose exposure of tributyltin: an in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Environmentally relevant dose of the endocrine disruptor tributyltin disturbs redox balance in female thyroid gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Subchronic and Low Dose of Tributyltin Exposure Leads to Reduced Ovarian Reserve, Reduced Uterine Gland Number, and Other Reproductive Irregularities in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

Tributyltin Acrylate: A Comprehensive Technical Review of its Environmental Fate and Persistence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyltin acrylate (TBTA) is an organotin compound that has been primarily used as a biocide in antifouling paints for marine vessels. Its efficacy in preventing the growth of marine organisms on ship hulls led to its widespread use. However, the environmental persistence and high toxicity of the tributyltin (TBT) moiety have raised significant concerns, leading to restrictions on its use. This technical guide provides an in-depth analysis of the environmental fate and persistence of this compound, summarizing key quantitative data, detailing experimental protocols for its assessment, and visualizing its degradation and toxicological pathways. While specific data for the acrylate form is limited, the environmental behavior of TBTA is predominantly governed by the tributyltin cation, and thus, data for various TBT compounds are presented as a close surrogate.

Data Presentation

The environmental fate of this compound is characterized by its degradation through various pathways and its potential for bioaccumulation. The following tables summarize the quantitative data available for tributyltin compounds.

Table 1: Environmental Persistence of Tributyltin (TBT)

| Environmental Compartment | Half-life (t½) | Conditions | Reference(s) |

| Water | |||

| Seawater | 6 - 12 days | Aerobic | [1] |

| Freshwater | up to 238 days | [1] | |

| Marine Water | 1 - 2 weeks | [2] | |

| Artificial Seawater | 13.6 years (TBTCl) | Abiotic | [3] |

| Sediment | |||

| Aerobic | 116 days - 2.1 years | [1] | |

| Anaerobic | 815 days - >2 years | [1][4] | |

| Marine Sediment | Several years to decades | ||

| Spiked Sediment (Natural Attenuation) | 578 days | [5] | |

| Spiked Sediment (Stimulated Biodegradation) | 4 - 11 days | pH 7.5, aeration, 28°C | [5] |

| Soil | |||

| Aerobic | 116 days | [1] | |

| Anaerobic | 815 days | [1] | |

| Atmosphere | |||

| Vapor Phase (vs. OH radicals) | ~6 hours (estimated) | [2] | |

| Vapor Phase (vs. Ozone) | ~1 day (estimated) | [2] |

Table 2: Bioaccumulation of Tributyltin (TBT)

| Organism | Tissue | Bioconcentration Factor (BCF) / Bioaccumulation Factor (BAF) | Exposure Conditions | Reference(s) |

| Rainbow Trout (Oncorhynchus mykiss) | Whole body | 406 | 64-day exposure to 0.513 µg/L | [6] |

| Rainbow Trout (Oncorhynchus mykiss) | Peritoneal fat | 5,419 | 15-day exposure to 1.026 µg/L | [6] |

| Various Fish Species | Muscle | Log BCF: 2.7 - 3.9 | Field conditions | [7] |

| Blue Mussel (Mytilus edulis) | Muscle and mantle | 7,700 - 11,000 | 60-day exposure to 0.020 µg/L | [8] |

| Pacific Oyster (Crassostrea gigas) | Soft parts | 1,874 - 11,400 | Various exposure concentrations and durations | [8] |

| Snail (Nucella lapillus) | - | 250,000 | 54-day exposure to 1-2 ng/L | [9] |

Degradation Pathways

This compound, upon release into the aquatic environment, undergoes hydrolysis, releasing the tributyltin (TBT) cation and acrylic acid. The primary degradation pathway for TBT is a sequential dealkylation process, initiated by biotic (microbial) and abiotic (photodegradation) factors. This process involves the removal of butyl groups, leading to the formation of less toxic dibutyltin (DBT), monobutyltin (MBT), and finally, inorganic tin.[10][11]

References

- 1. gcms.cz [gcms.cz]

- 2. www2.gov.bc.ca [www2.gov.bc.ca]

- 3. oecd.org [oecd.org]

- 4. researchgate.net [researchgate.net]

- 5. Tributyltin or triphenyltin inhibits aromatase activity in the human granulosa-like tumor cell line KGN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. www2.gov.bc.ca [www2.gov.bc.ca]

- 7. oecd.org [oecd.org]

- 8. Peroxisome proliferator-activated receptor - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Tributyltin - Wikipedia [en.wikipedia.org]

- 11. Determination of tributyltin (TBT) in marine sediment using pressurised liquid extraction-gas chromatography-isotope dilution mass spectrometry (PLE-GC-IDMS) with a hexane-tropolone mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

Tributyltin Acrylate: A Comprehensive Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tributyltin acrylate (TBTA) is an organotin compound recognized for its biocidal properties, which has led to its use in applications such as anti-fouling paints for marine vessels. However, the tributyltin (TBT) moiety confers significant toxicity, raising concerns about its environmental and human health impacts. This technical guide provides an in-depth toxicological profile of this compound, summarizing key quantitative data, detailing experimental methodologies for toxicity assessment, and visualizing associated signaling pathways. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Introduction

This compound (TBTA) belongs to the family of organotin compounds, characterized by a tin atom covalently bonded to three butyl groups and an acrylate functional group. While effective as a biocide, the tributyltin cation (TBT+) is a potent toxicant with a wide range of adverse effects on biological systems. The toxicity of TBTA is primarily attributed to the TBT moiety, which can leach into the environment and bioaccumulate in organisms.[1][2] This document synthesizes the available toxicological data on TBTA and related TBT compounds to provide a thorough understanding of its hazard profile.

Toxicokinetics

Absorption

Tributyltin compounds can be absorbed through various routes of exposure. Following oral ingestion, absorption from the gastrointestinal tract is estimated to be between 20% and 50%, depending on the vehicle used.[3] Dermal absorption is also significant, with approximately 10% of the compound being absorbed through the skin in mammals.[3] Inhalation of TBTA aerosols can lead to respiratory irritation.[2]

Distribution

Once absorbed, tributyltin compounds are distributed throughout the body. Due to their lipophilic nature, they tend to accumulate in fatty tissues.[4] They can also be found in organs such as the liver, kidneys, and the central nervous system.[5]

Metabolism

In mammals, tributyltin undergoes oxidative dealkylation, a process mediated by cytochrome P450 enzymes.[4] This metabolic process involves the sequential removal of butyl groups, leading to the formation of dibutyltin (DBT) and monobutyltin (MBT) derivatives, which are generally less toxic.[5]

Excretion

The primary route of excretion for tributyltin and its metabolites is via the feces, with biliary excretion playing a significant role.[4]

Acute Toxicity

This compound is classified as moderately to highly toxic upon acute exposure. It is a known skin and eye irritant.[6]

Table 1: Acute Toxicity of this compound

| Test | Species | Route | Value | Reference |

| LD50 | Mouse | Oral | 160 mg/kg | [6] |

| LD50 | Mouse | Intravenous | 18 mg/kg | [6] |

Organ System Toxicity

Immunotoxicity

Tributyltin compounds are potent immunotoxicants.[5] They have been shown to induce thymic atrophy and suppress the function of various immune cells, including T-cells, B-cells, and Natural Killer (NK) cells.[2][7] This immunosuppression can lead to an increased susceptibility to infections.[5] The mechanism of immunotoxicity involves the induction of apoptosis in immune cells and the alteration of cytokine production.[8]

Neurotoxicity

Tributyltin compounds are neurotoxic and can cause damage to the central and peripheral nervous systems.[9][10] Exposure can lead to behavioral abnormalities and neuronal cell death.[11][12][13] The neurotoxic effects are linked to the induction of oxidative stress and apoptosis in neuronal cells.[10]

Endocrine Disruption

Tributyltin is a well-established endocrine-disrupting chemical.[2] It is known to cause imposex, the imposition of male sexual characteristics on female gastropods, at very low concentrations.[5] In vertebrates, TBT can interfere with the metabolism of sex hormones by inhibiting the enzyme aromatase (a cytochrome P450 enzyme), which is responsible for the conversion of androgens to estrogens.[14]

Hepatotoxicity

The liver is a target organ for tributyltin toxicity. Exposure can lead to liver damage, characterized by elevated levels of liver enzymes in the serum.[2]

Developmental and Reproductive Toxicity

This compound is considered to have developmental toxicity.[3][6] In animal studies, exposure to tributyltin compounds during development has been shown to cause adverse effects on reproductive parameters and offspring development.[15][16]

Table 2: No Observed Adverse Effect Levels (NOAEL) for Tributyltin Compounds

| Study Type | Species | Route | NOAEL | Effect | Reference |

| Long-term immunotoxicity | Rat | Diet | 0.5 ppm | No detectable immunotoxicity | [17] |

| Tumor incidence | Rat | Diet | 5 ppm | No detectable increase in tumor incidence | [17] |

| Chronic toxicity | Rat | Diet | 50 ppm (NOAEL) | Bile duct injury and death at higher doses | [18] |

Mechanisms of Toxicity

Inhibition of Oxidative Phosphorylation

A primary mechanism of tributyltin toxicity is the inhibition of oxidative phosphorylation in mitochondria. This disruption of cellular energy production can lead to widespread cellular dysfunction and death.[6]

Cytochrome P450 Inhibition

Tributyltin compounds are known to inhibit the activity of various cytochrome P450 (CYP450) enzymes.[19][20][21] This inhibition can disrupt the metabolism of endogenous compounds, such as steroid hormones, and xenobiotics. The inhibition of aromatase (CYP19A1) is a key mechanism behind the endocrine-disrupting effects of TBT.[14] TBT has also been shown to inhibit CYP1A and CYP2B subfamilies.[19]

Signaling Pathway Perturbation

Tributyltin has been shown to activate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the p38 and p44/42 (ERK1/2) pathways.[22][23][24] Activation of these pathways is involved in the cellular stress response and can lead to the production of pro-inflammatory cytokines and apoptosis.[25][26]

Tributyltin is an agonist for the Retinoid X Receptor (RXR), a nuclear receptor that forms heterodimers with other nuclear receptors, such as the Peroxisome Proliferator-Activated Receptor (PPAR).[14] TBT has been shown to activate RXR-PPAR heterodimers, which can lead to the dysregulation of genes involved in lipid metabolism and other cellular processes.[14][19]

Experimental Protocols

Acute Oral Toxicity Study (Modified from OECD Guideline 401)

-

Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley), nulliparous and non-pregnant females.

-

Acclimation: Minimum of 5 days to laboratory conditions.

-

Housing: Group-caged by sex with appropriate environmental conditions (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle).

-

Fasting: Food is withheld for 16-18 hours prior to dosing. Water is available ad libitum.

-

Dose Administration: A single dose of this compound, dissolved in a suitable vehicle, is administered by oral gavage. The volume should not exceed 10 mL/kg body weight.

-

Observation Period: Animals are observed for 14 days.

-

Parameters Monitored:

-

Clinical signs of toxicity and mortality are observed at 0.5, 1, 2, 4 hours post-dosing and daily thereafter.

-

Body weight is recorded before dosing and on days 1, 3, 7, and 14.

-

-

Necropsy: All animals (those that die during the study and survivors at the end) are subjected to a gross necropsy.

Dermal Toxicity Study (Modified from OECD Guideline 402)

-

Test Animals: Healthy, young adult rats with intact skin.

-

Preparation: Approximately 24 hours before the application, the fur on the dorsal area of the trunk is clipped.

-

Dose Application: A single dose of this compound is applied uniformly to an area of at least 10% of the body surface. The application site is covered with a porous gauze dressing.

-

Exposure Duration: 24 hours.

-

Observation Period: 14 days.

-

Parameters Monitored:

-

Signs of systemic toxicity and local skin reactions (erythema, edema) are observed daily.

-

Body weight is recorded weekly.

-

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.

In Vitro Immunotoxicity Assessment (General Approach)

-

Cell Culture: Human or rodent immune cells (e.g., peripheral blood mononuclear cells, splenocytes, or specific immune cell lines) are cultured under standard conditions.

-

Exposure: Cells are treated with various concentrations of this compound for a specified period.

-

Endpoints:

-

Cytotoxicity: Assessed using assays such as MTT or LDH release to determine the concentration range that affects cell viability.[1]

-

Lymphocyte Proliferation: Mitogen-stimulated proliferation is measured by assays like BrdU incorporation.

-

Cytokine Production: The levels of key cytokines (e.g., IL-2, IFN-γ, TNF-α) in the cell culture supernatant are quantified using ELISA or multiplex assays.[25]

-

Natural Killer (NK) Cell Activity: The ability of NK cells to lyse target tumor cells is measured in a cytotoxicity assay.

-

Apoptosis: Induction of apoptosis is assessed by methods such as flow cytometry using Annexin V/Propidium Iodide staining.[8]

-

Neurotoxicity Assessment (General Approach)

-

In Vivo Studies:

-

Animal Model: Rats or mice are exposed to this compound via an appropriate route (e.g., oral gavage, drinking water).

-

Behavioral Tests: A battery of behavioral tests is conducted to assess motor activity, coordination, learning, and memory (e.g., open field test, rotarod, Morris water maze).[11][12]

-

Neurochemical Analysis: Brain tissue is analyzed for changes in neurotransmitter levels and the activity of key enzymes (e.g., acetylcholinesterase).[13]

-